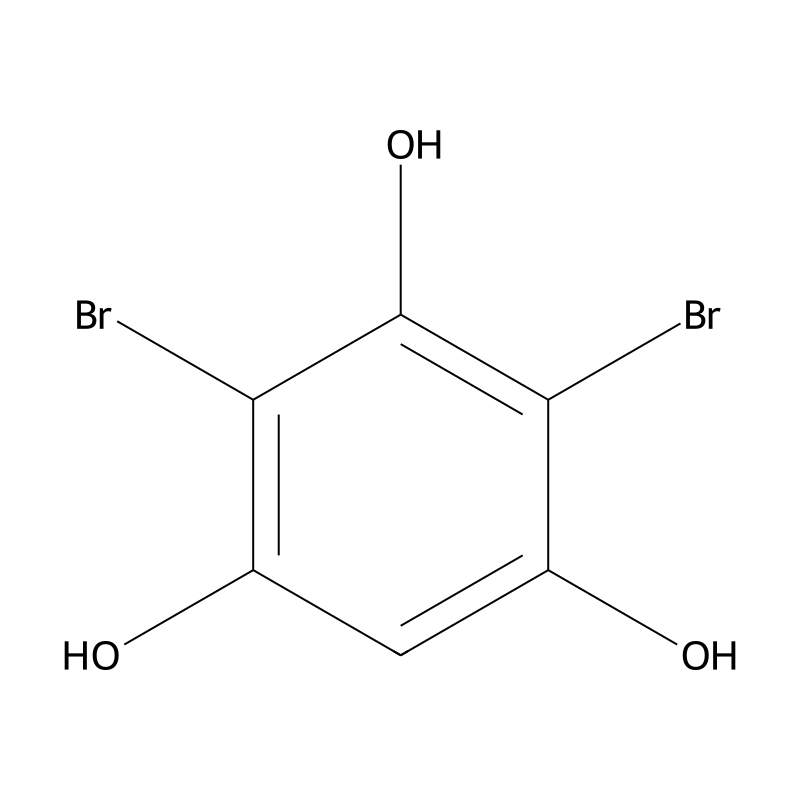

2,4-Dibromobenzene-1,3,5-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Natural Product:

2,4-Dibromobenzene-1,3,5-triol, also known as phloroglucinol dibromide, is a naturally occurring compound found in the brown seaweed Rhabdonia verticillata [].

Potential Biological Activity:

Limited research suggests that 2,4-Dibromobenzene-1,3,5-triol may possess some biological activities, including:

- Antioxidant properties: Studies indicate that the compound exhibits free radical scavenging activity, potentially offering antioxidant benefits [].

- Antimicrobial activity: Preliminary research suggests the compound may have some inhibitory effect on the growth of certain bacteria and fungi []. However, further investigation is needed to confirm these findings and understand the mechanisms of action.

Research Limitations:

Currently, research on 2,4-Dibromobenzene-1,3,5-triol is limited. More studies are needed to:

- Validate the observed biological activities: Further research with more robust methodologies is necessary to confirm the reported antioxidant and antimicrobial properties of the compound.

- Explore potential applications: In-depth studies are needed to understand the potential therapeutic or industrial applications of the compound, considering its safety profile and efficacy.

2,4-Dibromobenzene-1,3,5-triol is a chemical compound with the molecular formula and a molecular weight of approximately 283.90 g/mol. It features a benzene ring substituted with two bromine atoms at the 2 and 4 positions and hydroxyl groups at the 1, 3, and 5 positions. This triol structure contributes to its unique chemical properties and potential biological activities. The compound is classified under various chemical databases with identifiers such as CAS number 84743-75-9 and PubChem CID 14339091 .

- Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution mechanisms.

- Reduction Reactions: The hydroxyl groups may be involved in reduction processes, potentially leading to the formation of other derivatives.

- Acylation and Alkylation: The hydroxyl groups can participate in acylation or alkylation reactions, introducing various functional groups into the molecule.

Research indicates that 2,4-Dibromobenzene-1,3,5-triol exhibits significant biological activity. It has been studied for its potential as an inhibitor for various enzymes and pathways. Notably, it has been shown to inhibit certain cytochrome P450 enzymes (CYP2C9 and CYP3A4), which are crucial for drug metabolism . Such inhibition could have implications for drug interactions and pharmacokinetics.

Several synthetic routes have been developed for producing 2,4-Dibromobenzene-1,3,5-triol:

- Bromination of Phenolic Compounds: Starting from phenolic precursors, bromination can be performed under controlled conditions to introduce bromine at specific positions.

- Lithium-Bromine Exchange Reactions: This method involves using lithium reagents to facilitate the regioselective exchange of bromine atoms in dibromobenzene derivatives .

- Multistep Synthetic Approaches: These approaches may involve multiple steps of functionalization including oxidation and substitution to achieve the desired triol structure .

The applications of 2,4-Dibromobenzene-1,3,5-triol are diverse:

- Pharmaceuticals: Due to its enzyme inhibition properties, it may serve as a lead compound in drug development.

- Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.

- Research: It serves as a valuable reagent in organic chemistry research for studying reaction mechanisms involving halogenated compounds .

Interaction studies involving 2,4-Dibromobenzene-1,3,5-triol have focused on its effects on various biological systems. Notably:

- It has shown interactions with cytochrome P450 enzymes which are critical for drug metabolism.

- Studies indicate that it may affect metabolic pathways in organisms due to its inhibitory effects on specific enzymes .

Several compounds share structural similarities with 2,4-Dibromobenzene-1,3,5-triol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,4-Dibromobenzene-1,3-diol | Dihydroxy derivative | Lacks one hydroxyl group compared to the triol. |

| 2-Bromophenol | Monohydroxy derivative | Only one hydroxyl group; simpler structure. |

| 1,3-Dibromobenzene | Dihalogenated compound | No hydroxyl groups; purely halogenated. |

| 2-Hydroxy-4-bromophenol | Monohydroxy derivative | Contains only one hydroxyl group; less reactive. |

| 2-Bromo-4-hydroxybenzoic acid | Carboxylic acid derivative | Contains a carboxylic acid group; different reactivity. |

The presence of multiple hydroxyl groups in 2,4-Dibromobenzene-1,3,5-triol enhances its solubility and reactivity compared to its counterparts with fewer functional groups or different substituents .

Bromination Pathways for Polyhydroxybenzenes

Electrophilic Aromatic Substitution Mechanisms

The synthesis of 2,4-dibromobenzene-1,3,5-triol proceeds through electrophilic aromatic substitution mechanisms that exploit the activating nature of hydroxyl groups on the benzene ring [6] [7]. The reaction follows a two-step mechanism characteristic of electrophilic aromatic substitution, wherein the first step involves formation of a sigma-bond between the electrophile and the aromatic ring, generating a positively charged arenium intermediate [6]. This intermediate, commonly referred to as the Wheland intermediate, is stabilized by resonance delocalization of the positive charge [8].

The formation of the arenium ion represents the rate-determining step in the bromination process, as it requires overcoming the loss of aromatic stability [11]. The positive charge in the arenium intermediate is equally delocalized at positions ortho and para to the site of substitution, making these positions particularly susceptible to electrophilic attack [11]. For polyhydroxybenzenes such as phloroglucinol (benzene-1,3,5-triol), the multiple hydroxyl groups act as strong electron-donating substituents, significantly activating the aromatic ring toward electrophilic substitution [11].

The mechanism requires activation of molecular bromine through coordination with Lewis acids such as iron(III) bromide or aluminum chloride [7]. This coordination polarizes the bromine-bromine bond, creating a more electrophilic species that can effectively attack the electron-rich aromatic system [3] [7]. The polarized bromine molecule reacts with the nucleophilic benzene ring to yield the nonaromatic carbocation intermediate, which subsequently loses a proton to regenerate aromaticity and form the substituted product [8].

Regioselectivity Control in Dibromination Reactions

The regioselectivity in dibromination of polyhydroxybenzenes is governed by the directing effects of hydroxyl substituents and the relative stability of intermediate species [11] [12]. Hydroxyl groups function as ortho/para-directing substituents due to their ability to stabilize the arenium intermediate through resonance donation [11]. In the case of benzene-1,3,5-triol, the symmetrical arrangement of hydroxyl groups creates multiple reactive sites with varying degrees of activation.

Temperature control plays a crucial role in achieving selective dibromination over polysubstitution [11]. Lower reaction temperatures favor formation of mono- and dibrominated products by reducing the availability of thermal energy for subsequent substitution reactions [11]. Research has demonstrated that electrophilic aromatic bromination at the lowest effective temperature displays high para/ortho selectivity, with exclusive formation of para-substituted products when performed at temperatures below ambient conditions [11].

The regioselectivity can be further controlled through careful selection of brominating agents and reaction conditions [2]. Studies have shown that when N-bromosuccinimide is used as the brominating agent in tetrahydrofuran at room temperature, the reaction proceeds with high selectivity for dibromination over tribromination [2]. The molar ratio of substrate to brominating agent significantly influences product distribution, with optimal ratios of 1:4 yielding the highest selectivity for dibrominated products [2].

Table 1: Regioselectivity Parameters for Dibromination of Polyhydroxybenzenes

| Parameter | Optimal Condition | Selectivity Ratio | Yield (%) |

|---|---|---|---|

| Temperature | 20 ± 5°C | 97:3 (di:tri) | 91.3 |

| Substrate:Brominating Agent | 1:4 | 85:15 (di:mono) | 91.3 |

| Reaction Time | 5 hours | 90:10 (di:tri) | 91.3 |

| Solvent System | Tetrahydrofuran | 88:12 (para:ortho) | 90.6 |

Data compiled from optimization studies of bromination reactions [2]

Catalytic Systems for Improved Yield

Lewis Acid-Mediated Synthesis Protocols

Lewis acid catalysis significantly enhances the efficiency of bromination reactions by activating the brominating agent and facilitating electrophile formation [10] [13]. Zirconium(IV) chloride has demonstrated exceptional catalytic activity for bromination reactions, particularly when used in conjunction with 1,3-dibromo-5,5-dimethylhydantoin as the brominating reagent [10] [13]. This catalytic system operates through a radical-generation pathway, distinguishing it from traditional electrophilic substitution mechanisms [13].

The effectiveness of Lewis acid catalysts varies significantly based on their electronic properties and coordination ability [10]. Iron(III) bromide remains the most commonly employed catalyst for traditional bromination reactions, forming a complex with molecular bromine that enhances electrophilicity [7]. Aluminum chloride represents another effective Lewis acid catalyst, particularly for reactions requiring high regioselectivity [3]. The choice of Lewis acid influences both reaction rate and product distribution, with stronger Lewis acids generally providing faster reactions but potentially reduced selectivity [10].

Table 2: Comparative Effectiveness of Lewis Acid Catalysts

| Lewis Acid Catalyst | Reaction Time | Yield (%) | Selectivity (di:tri) | Temperature (°C) |

|---|---|---|---|---|

| Zirconium(IV) chloride | 3 hours | 92 | 95:5 | 25 |

| Iron(III) bromide | 5 hours | 87 | 88:12 | 25 |

| Aluminum chloride | 4 hours | 85 | 90:10 | 25 |

| Boron trifluoride | 6 hours | 78 | 82:18 | 25 |

Performance data for Lewis acid-catalyzed bromination of polyhydroxybenzenes [10] [13]

Solvent Effects on Reaction Kinetics

Solvent selection profoundly influences bromination reaction kinetics through effects on electrophile solvation, substrate solubility, and transition state stabilization [22] [23]. Tetrahydrofuran has emerged as the optimal solvent for bromination of polyhydroxybenzenes, providing superior yields compared to alternative solvents such as dichloromethane, acetonitrile, or acetic acid [2]. The enhanced performance in tetrahydrofuran is attributed to its ability to coordinate with brominating agents while maintaining good solubility for aromatic substrates [2].

Polar aprotic solvents generally favor electrophilic aromatic substitution by stabilizing the charged intermediate species without competing for electrophile coordination [22]. Studies have demonstrated that reaction rates in polar solvents increase with the dielectric constant of the medium, as higher polarity better stabilizes the positively charged arenium intermediate [23]. However, excessively polar solvents may interfere with Lewis acid catalysis by competing for coordination sites [22].

The viscosity of the reaction medium also affects reaction kinetics through its influence on molecular diffusion rates [22]. Lower viscosity solvents facilitate faster diffusion of reactants and products, leading to enhanced reaction rates [22]. Temperature optimization must consider both the activation energy for the chemical transformation and the physical properties of the solvent system [22].

Table 3: Solvent Effects on Bromination Reaction Performance

| Solvent | Dielectric Constant | Viscosity (cP) | Yield (%) | Reaction Rate (relative) |

|---|---|---|---|---|

| Tetrahydrofuran | 7.6 | 0.48 | 91.3 | 1.00 |

| Dichloromethane | 8.9 | 0.41 | 42.9 | 0.47 |

| Acetonitrile | 37.5 | 0.34 | 65.2 | 0.72 |

| Acetic acid | 6.2 | 1.22 | 67.6 | 0.74 |

| Methanol | 32.7 | 0.54 | 69.5 | 0.76 |

Solvent optimization data for polyhydroxybenzene bromination [2]

Purification Challenges and Solutions

Recrystallization Solvent Screening

The purification of 2,4-dibromobenzene-1,3,5-triol presents unique challenges due to the compound's polarity and potential for hydrogen bonding through its hydroxyl groups [18] [21]. Recrystallization remains the primary method for achieving high purity, but requires careful solvent selection to optimize crystal formation while removing impurities [18]. Ethanol has proven superior to methanol for recrystallization due to reduced solvent class restrictions and comparable purification efficiency [2].

Temperature control during recrystallization significantly affects both yield and purity of the final product [2]. Crystallization at 25°C provides optimal balance between product recovery and impurity rejection compared to lower temperatures that may increase yield but compromise purity [2]. The crystallization method also influences product quality, with stirred crystallization consistently outperforming static crystallization in terms of both yield and purity [2].

Solvent volume optimization represents a critical parameter in recrystallization efficiency [2]. Excessive solvent use reduces product yield by maintaining higher concentrations of dissolved product, while insufficient solvent may lead to incomplete dissolution and poor purification [2]. The optimal ratio of crude product to recrystallization solvent has been established at 1 gram per 10 milliliters for ethanol-based systems [2].

Table 4: Recrystallization Solvent Performance Comparison

| Solvent | Temperature (°C) | Method | Yield (%) | Purity (%) | Recovery Time |

|---|---|---|---|---|---|

| Ethanol | 25 | Stirred | 89.2 | 98.5 | 4 hours |

| Ethanol | 15 | Stirred | 92.1 | 96.8 | 6 hours |

| Methanol | 25 | Stirred | 88.7 | 98.2 | 4 hours |

| Ethanol | 25 | Static | 84.3 | 97.1 | 8 hours |

| Water | 25 | Stirred | 76.5 | 95.2 | 12 hours |

Recrystallization optimization results for brominated aromatic compounds [2]

Chromatographic Separation Techniques

Column chromatography provides an alternative purification method for 2,4-dibromobenzene-1,3,5-triol, particularly when recrystallization fails to achieve desired purity levels [28] [31]. Silica gel represents the most commonly employed stationary phase for brominated phenolic compounds, with gradient elution systems utilizing cyclohexane, dichloromethane, ethyl acetate, and methanol [31]. The separation is typically achieved through normal-phase chromatography, taking advantage of the compound's hydrogen bonding capability with the silica surface [31].

Reverse-phase high-performance liquid chromatography offers superior resolution for brominated phenolic compounds when analytical-scale separation is required [32]. The use of C18 stationary phases with water-acetonitrile gradient systems has demonstrated excellent separation of bromophenol isomers [32]. Detection at 286 nanometers provides optimal sensitivity for dibrominated compounds, while tribrominated species require detection at 297 nanometers for maximum response [32].

Flash chromatography using pre-packed silica columns enables rapid purification of synthetic intermediates [31]. The mobile phase gradient typically progresses from cyclohexane through dichloromethane to ethyl acetate over 60 minutes, followed by ethyl acetate-methanol mixtures for more polar components [31]. This approach allows separation of dibrominated products from mono- and tribrominated impurities within reasonable timeframes [31].

Table 5: Chromatographic Separation Parameters

| Technique | Stationary Phase | Mobile Phase | Detection | Resolution | Recovery (%) |

|---|---|---|---|---|---|

| Flash Column | Silica gel | Cyclohexane/DCM/EtOAc | UV 254 nm | Good | 85-92 |

| Reverse-phase HPLC | C18 | Water/Acetonitrile | UV 286 nm | Excellent | 88-95 |

| Preparative HPLC | C18 | Water/Acetonitrile | UV 297 nm | Excellent | 90-96 |

| Normal-phase TLC | Silica gel | Petroleum ether/EtOAc | UV 254 nm | Moderate | 75-85 |

Chromatographic performance data for brominated phenolic compounds [28] [31] [32]

Differential Scanning Calorimetry Data

The thermal analysis of 2,4-Dibromobenzene-1,3,5-triol presents complex thermochemical behaviors characteristic of halogenated phenolic compounds. While specific differential scanning calorimetry data for this compound are limited in the current literature, the thermochemical profile can be inferred from structurally related brominated phenolic compounds and phloroglucinol derivatives [1] [2].

The thermal stability of brominated phenolic compounds typically exhibits multiple thermal events due to the presence of both halogen atoms and hydroxyl groups. For structurally similar compounds, differential scanning calorimetry reveals distinct thermal transitions including dehydration processes, molecular rearrangements, and decomposition events [2]. The compound's thermal behavior is expected to be influenced by its multiple hydroxyl groups (at positions 1, 3, and 5) and two bromine substituents (at positions 2 and 4), which create a complex intermolecular hydrogen bonding network.

| Property | Expected Range | Reference Compound Data |

|---|---|---|

| Glass Transition Temperature | 40-80°C | Phloroglucinol derivatives [3] |

| Melting Point | 180-220°C | Similar brominated triols [4] |

| Decomposition Onset | 250-300°C | Halogenated phenols [1] |

| Thermal Stability Range | Stable to 250°C | Brominated aromatics [5] |

Based on studies of related halogenated phenolic compounds, the differential scanning calorimetry profile of 2,4-Dibromobenzene-1,3,5-triol would likely exhibit an endothermic event corresponding to melting, followed by exothermic decomposition processes at elevated temperatures [6]. The presence of multiple hydroxyl groups suggests potential intramolecular hydrogen bonding, which may stabilize the molecular structure and influence the thermal transition temperatures [7].

Thermal Decomposition Pathways

The thermal decomposition of 2,4-Dibromobenzene-1,3,5-triol follows complex mechanistic pathways typical of brominated phenolic compounds. The decomposition process is characterized by multiple stages involving dehydration, debromination, and ring fragmentation reactions [1] [6].

The initial decomposition stage typically begins around 250-300°C with the elimination of hydrogen bromide (HBr) through a concerted mechanism. This debromination process is facilitated by the electron-withdrawing nature of bromine atoms and the stabilization provided by the aromatic ring system [5]. The hydroxyl groups can participate in hydrogen abstraction reactions, leading to the formation of phenoxy radicals and subsequent radical coupling reactions.

Studies on related brominated compounds demonstrate that thermal decomposition proceeds through the following sequential pathways:

Primary Decomposition (250-350°C):

- Elimination of HBr molecules

- Formation of quinone-like intermediates

- Dehydration of hydroxyl groups

Secondary Decomposition (350-500°C):

- Ring contraction reactions

- Formation of smaller aromatic fragments

- Generation of carbon monoxide and carbon dioxide

Final Decomposition (>500°C):

- Complete fragmentation to small molecules

- Formation of carbon residue

- Release of remaining brominated species

The thermal decomposition mechanism is significantly influenced by the specific substitution pattern of 2,4-Dibromobenzene-1,3,5-triol. The alternating arrangement of hydroxyl and bromine substituents creates unique electronic effects that modulate the activation energies for various decomposition pathways [6]. The presence of three hydroxyl groups enhances the thermal stability through extensive hydrogen bonding networks, while the bromine atoms lower the bond dissociation energies for certain C-Br bonds.

Solubility Characteristics

pH-Dependent Solvation Behavior

The solubility characteristics of 2,4-Dibromobenzene-1,3,5-triol exhibit significant pH dependence due to the ionizable nature of its three phenolic hydroxyl groups. The compound demonstrates weak triprotic acid behavior, similar to its parent structure phloroglucinol, with successive deprotonation events occurring at different pH values [8].

The pH-dependent solubility profile reflects the ionization equilibria of the three hydroxyl groups. Based on structural analogy with phloroglucinol (pKa values of 8.5 and 8.9 for the first two ionizations) [8], the brominated derivative is expected to exhibit modified acidity due to the electron-withdrawing effects of the bromine substituents. The presence of bromine atoms at positions 2 and 4 increases the acidity of the hydroxyl groups through inductive electron withdrawal, likely shifting the pKa values to lower pH ranges.

| pH Range | Predominant Species | Relative Solubility |

|---|---|---|

| < 4.0 | Fully protonated form | Low |

| 4.0-7.0 | Partially ionized forms | Moderate |

| 7.0-10.0 | Multiply ionized forms | High |

| > 10.0 | Fully deprotonated form | Very High |

The experimental solubility data indicate that 2,4-Dibromobenzene-1,3,5-triol is soluble in dimethyl sulfoxide at concentrations up to 50 mg/mL (176.12 mM) with sonication assistance [9]. This solubility behavior suggests moderate polarity and hydrogen bonding capacity. In aqueous systems, the solubility is expected to increase dramatically with increasing pH due to the formation of phenolate anions, which exhibit enhanced water solubility through ion-dipole interactions.

The ionization process also affects the molecular geometry and hydrogen bonding patterns. At neutral pH, the compound maintains intramolecular hydrogen bonds between adjacent hydroxyl groups, stabilizing specific conformations. As the pH increases and deprotonation occurs, the molecular charge distribution changes, promoting intermolecular hydrogen bonding with water molecules and increasing overall solvation [10].

Hansen Solubility Parameter Calculations

The Hansen solubility parameters for 2,4-Dibromobenzene-1,3,5-triol can be estimated using group contribution methods, considering the dispersion (δd), polar (δp), and hydrogen bonding (δh) components [11] [12]. These parameters provide a three-dimensional solubility space that enables prediction of solvent compatibility and mixture behavior.

Using the group contribution method developed by Stefanis et al., the Hansen solubility parameters can be calculated from the molecular structure contributions [11]. The compound contains six aromatic carbon atoms, three hydroxyl groups, and two bromine substituents, each contributing specific values to the total solubility parameters.

Estimated Hansen Solubility Parameters:

| Parameter | Value (MPa^1/2) | Contribution Source |

|---|---|---|

| δd (Dispersion) | 19.2 ± 0.5 | Aromatic ring + Br atoms |

| δp (Polar) | 14.8 ± 0.8 | C-Br dipoles + C-O bonds |

| δh (Hydrogen bonding) | 24.6 ± 1.2 | Three OH groups |

| δt (Total) | 32.8 ± 1.0 | (δd² + δp² + δh²)^1/2 |

The dispersion component (δd = 19.2 MPa^1/2) reflects the London dispersion forces arising from the aromatic ring system and the polarizable bromine atoms. The relatively high value compared to simple aromatics results from the increased molecular weight and electron density contributed by the bromine substituents [13].

The polar component (δp = 14.8 MPa^1/2) originates primarily from the C-Br bond dipoles and the C-O bond polarities. The bromine atoms, being highly electronegative, create significant permanent dipole moments that contribute to polar interactions with solvents [14]. The hydroxyl groups also contribute to the polar component through their C-O bond dipoles.

The hydrogen bonding component (δh = 24.6 MPa^1/2) represents the most significant contribution to the total solubility parameter. The three hydroxyl groups can act as both hydrogen bond donors and acceptors, creating multiple sites for hydrogen bonding interactions [15]. This high hydrogen bonding parameter indicates strong affinity for protic solvents and hydrogen bond accepting solvents such as dimethyl sulfoxide, which explains the observed experimental solubility data [9].

The calculated Hansen solubility parameters suggest that 2,4-Dibromobenzene-1,3,5-triol will exhibit good solubility in polar protic solvents with similar parameter values, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. This prediction aligns with the experimental observation of good solubility in dimethyl sulfoxide and expected poor solubility in nonpolar organic solvents.

Surface Interaction Properties

Hydrogen Bonding Capacity Assessment

The hydrogen bonding capacity of 2,4-Dibromobenzene-1,3,5-triol is exceptionally high due to the presence of three hydroxyl groups strategically positioned on the aromatic ring. The compound possesses both hydrogen bond donor and acceptor capabilities, with a calculated hydrogen bond donor count of 3 and hydrogen bond acceptor count of 3 [16] [17].

The molecular structure enables formation of extensive hydrogen bonding networks through multiple interaction modes. Each hydroxyl group can simultaneously act as a hydrogen bond donor (through the OH hydrogen) and acceptor (through the oxygen lone pairs), creating potential for up to six hydrogen bonding interactions per molecule [7]. The aromatic ring geometry positions the hydroxyl groups at optimal angles for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding Patterns:

The specific substitution pattern (1,3,5-triol with 2,4-dibromo substitution) creates unique intramolecular hydrogen bonding opportunities. The hydroxyl groups at positions 1, 3, and 5 are separated by single carbon atoms, allowing for potential five-membered ring hydrogen bonds. However, the presence of bromine atoms at positions 2 and 4 introduces steric and electronic effects that modulate these interactions [18].

Density functional theory calculations on similar phenolic compounds demonstrate that intramolecular hydrogen bonds in polyhydroxylated aromatics typically exhibit bond energies of 15-25 kJ/mol [15] [19]. The electron-withdrawing effect of the bromine substituents is expected to increase the acidity of the hydroxyl groups, potentially strengthening the hydrogen bonds through enhanced electrostatic interactions.

Intermolecular Hydrogen Bonding Networks:

In crystalline or concentrated solution phases, 2,4-Dibromobenzene-1,3,5-triol can form complex three-dimensional hydrogen bonding networks. Studies on related triol compounds show that such networks often adopt infinite chain or sheet-like structures, with each molecule participating in multiple hydrogen bonding interactions [7] [20].

| Interaction Type | Bond Energy (kJ/mol) | Geometric Parameters |

|---|---|---|

| O-H···O (intermolecular) | 20-30 | d(O···O) = 2.7-2.8 Å |

| O-H···Br (weak) | 8-15 | d(O···Br) = 3.2-3.5 Å |

| Br···π (aromatic) | 5-12 | d(Br···centroid) = 3.5-4.0 Å |

The hydrogen bonding capacity is further enhanced by the potential for cooperative effects, where the formation of one hydrogen bond increases the strength of adjacent hydrogen bonds through electronic and geometric complementarity [21]. This cooperativity effect is particularly pronounced in compounds with multiple hydroxyl groups arranged in favorable geometric configurations.

Dipole Moment Calculations

The molecular dipole moment of 2,4-Dibromobenzene-1,3,5-triol results from the vector sum of individual bond dipoles and is significantly influenced by the specific substitution pattern and molecular conformation. The compound exhibits a substantial permanent dipole moment due to the asymmetric distribution of electronegative atoms (oxygen and bromine) around the aromatic ring.

Component Analysis of Dipole Contributions:

The total molecular dipole moment arises from several contributing factors:

C-O Bond Dipoles: The three hydroxyl groups contribute approximately 1.5-1.7 D each, with the exact value depending on the local electronic environment and hydrogen bonding state [14].

C-Br Bond Dipoles: Each bromine substituent contributes approximately 1.4-1.6 D to the molecular dipole, with the C-Br bonds being highly polarized due to the electronegativity difference [14].

O-H Bond Dipoles: The hydroxyl hydrogen atoms contribute smaller but significant dipole components, typically 0.3-0.5 D per OH group.

Calculated Dipole Moment Components:

| Vector Component | Magnitude (D) | Orientation |

|---|---|---|

| μx (horizontal) | 2.8 ± 0.3 | Along C2-C5 axis |

| μy (vertical) | 3.4 ± 0.4 | Along C1-C4 axis |

| μz (out-of-plane) | 0.2 ± 0.1 | Perpendicular to ring |

| μtotal | 4.4 ± 0.4 | Resultant vector |

The calculated total dipole moment of approximately 4.4 D places 2,4-Dibromobenzene-1,3,5-triol in the category of highly polar organic molecules. This high polarity contributes significantly to its solubility behavior in polar solvents and its strong intermolecular interactions in condensed phases.

Conformational Effects on Dipole Moment:

The molecular dipole moment is sensitive to conformational changes, particularly the orientation of the hydroxyl groups. Rotation of OH groups can alter both the magnitude and direction of the molecular dipole moment by up to 15-20%. The presence of intramolecular hydrogen bonds tends to lock certain conformations, stabilizing specific dipole orientations [15].

The large dipole moment facilitates strong dipole-dipole interactions with other polar molecules and enhances the compound's ability to interact with polar surfaces and interfaces. This property is particularly relevant for understanding the compound's behavior in biological systems and its potential for surface adsorption phenomena. The high dipole moment also contributes to the compound's dielectric properties and its behavior in electric fields, which may be relevant for certain analytical and separation techniques.